

# Rebastinib (DCC-2036) and Its Immunomodulatory Action

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## Compound Focus: Rebastinib

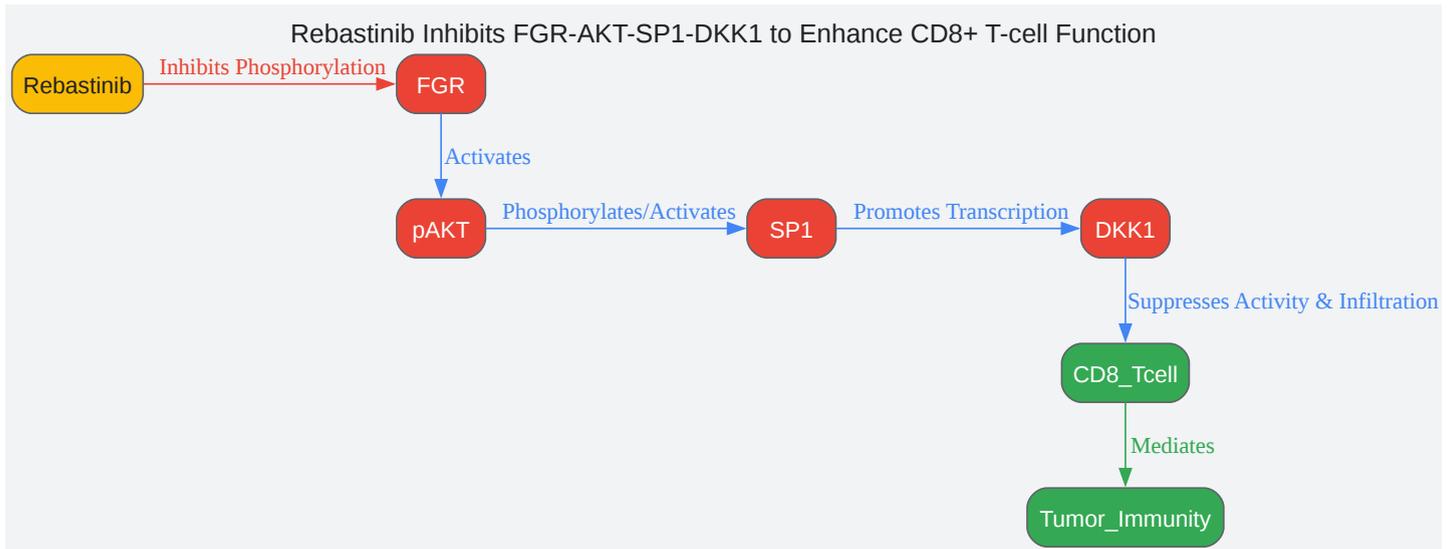
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**Rebastinib** is a third-generation tyrosine kinase inhibitor (TKI). Recent research identifies a key mechanism: it disrupts the **FGR-AKT-SP1-DKK1 axis**, which enhances the activation and tumor-killing ability of CD8+ T cells, crucial for anti-tumor immunity [1].

The diagram below illustrates this molecular mechanism and its impact on the tumor microenvironment.



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*Diagram Title: **Rebastinib**'s Molecular Mechanism and Immune Enhancement*

This process converts "cold" tumors with low T-cell infiltration into "hot" tumors more susceptible to immunotherapy [1]. Analysis of clinical samples confirms that high levels of FGR and DKK1 in colorectal cancer (CRC) tissues correlate with poorer patient outcomes and reduced response to immunotherapy [1].

## Key Experimental Findings and Data

The table below summarizes quantitative data from pivotal studies on **Rebastinib**'s efficacy.

**Table 1: Key Experimental Findings from Preclinical Studies of Rebastinib (DCC-2036) [1].**

Experimental Model	Key Finding	Measurement / Result
In Vivo Tumor Models (CT-26/MC-38)	Superior tumor growth suppression in immunocompetent vs. immunocompromised mice	Extensive necrosis; Efficacy dependent on T-cell-mediated immunity
Flow Cytometry (Tumor/Spleen)	Increased CD8+ T-cell infiltration & activation	Marked increase in CD8+ T cells; Enhanced CD69 (activation marker) expression
Multi-omics (LoVo cells)	Downregulation of DKK1 expression	Log2(FoldChange) = -2.94 (Transcriptomic); Confirmed by WB and ELISA
Co-culture (MC-38 & CD8+ T cells)	Effect of DKK1 silencing on T-cell dynamics	Increased CD8+CD4+ population; Markedly elevated CD69+ expression
Kinase Target Identification	FGR identified as a primary target	Reduced p-FGR (Y416) levels in dose-response; FGR binding in pull-down assay

## Detailed Experimental Protocols

The following protocols are essential for profiling **Rebastinib**'s effects on the tumor immune microenvironment.

### Protocol 1: In Vivo Efficacy Assessment in Immunocompetent Models

This protocol evaluates the T-cell-dependent anti-tumor effect of **Rebastinib** [1].

- Animal Grouping:** Establish subcutaneous tumor models (e.g., CT-26 for Balb/C, MC-38 for C57BL/6J). Include both immunocompetent and immunocompromised (e.g., Balb/C Nude) cohorts.
- Drug Administration:** Administer **Rebastinib** or vehicle control once tumor volume is palpable (e.g., 100-150 mm<sup>3</sup>). Dose and schedule should be optimized (e.g., 20-50 mg/kg, oral gavage, daily).

- **Tumor Monitoring:** Measure tumor dimensions with calipers 2-3 times weekly. Calculate volume using the formula:  $\text{Volume} = (\text{Length} \times \text{Width}^2) / 2$ .
- **Endpoint Analysis:** Harvest tumors at the study endpoint. Weigh and photograph tumors. Process for subsequent analyses:
  - **Flow Cytometry:** For immune cell profiling.
  - **Immunohistochemistry (IHC):** For spatial analysis of immune cell markers (CD8, CD69) and pathway components (p-FGR).

## Protocol 2: Immune Profiling of Tumor Microenvironment by Flow Cytometry

This protocol quantitatively assesses immune cell infiltration and activation [1].

- **Single-Cell Suspension:** Harvest tumors from Protocol 1. Mechanically dissociate and digest with a collagenase/DNase mix (e.g., 1 mg/mL collagenase IV, 0.1 mg/mL DNase I) at 37°C for 30-60 minutes. Pass through a 70- $\mu\text{m}$  cell strainer to obtain a single-cell suspension.
- **Cell Staining:**
  - **Surface Staining:** Resuspend cells in FACS buffer (PBS + 2% FBS). Incubate with fluorochrome-conjugated antibodies against surface markers (e.g., anti-CD3, anti-CD8, anti-CD4, anti-CD69) for 30 minutes on ice, protected from light.
  - **Viability Staining:** Include a live/dead viability dye (e.g., Zombie NIR) to exclude dead cells.
  - **Intracellular Staining (Optional):** For cytokines like IFN- $\gamma$ , use a cell stimulation cocktail (e.g., PMA/ionomycin with brefeldin A) for 4-6 hours before staining. Fix and permeabilize cells (e.g., Foxp3/Transcription Factor Staining Buffer Set) before adding anti-cytokine antibodies.
- **Data Acquisition and Analysis:** Acquire data on a flow cytometer (e.g., 3-laser analyzer). Analyze using FlowJo or similar software. Gate on single, live, CD3+ lymphocytes to identify CD8+ and CD4+ populations and assess activation markers (CD69).

## Protocol 3: Multi-omics Workflow for Target Discovery

This integrated approach identifies downstream signaling pathways and biomarkers [1].

- **Cell Treatment and Sample Prep:** Treat human CRC cell lines (e.g., LoVo) with DCC-2036 (e.g., 2.5  $\mu\text{M}$ ) or vehicle (DMSO) for 24 hours. Harvest cells and culture supernatants separately.
- **Multi-omics Profiling:**
  - **Transcriptomics:** Extract total RNA and perform RNA sequencing (RNA-Seq). Analyze differential gene expression (e.g., using DESeq2). Focus on significantly downregulated targets like DKK1.

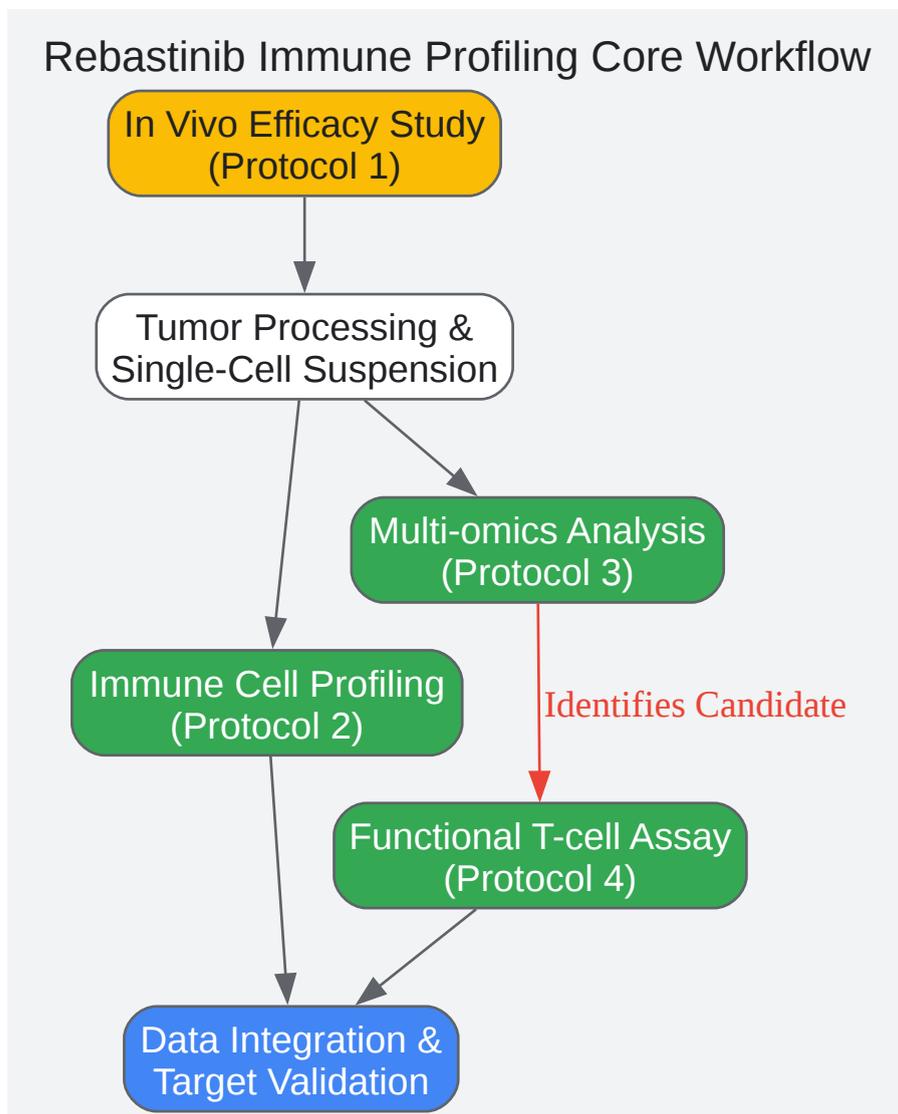
- **Proteomics & Secretomics:** Lyse cells for total protein analysis (Proteomics). Concentrate culture supernatants (Secretomics). Analyze using mass spectrometry (e.g., LC-MS/MS).
- **Data Integration and Validation:**
  - **Integration:** Cross-reference datasets from transcriptomics, proteomics, and secretomics to identify co-regulated targets (e.g., DKK1).
  - **Validation:** Confirm key hits using:
    - **qRT-PCR:** For mRNA level confirmation.
    - **Western Blot:** For protein level confirmation.
    - **ELISA:** For quantification of secreted proteins (e.g., DKK1) from cell supernatants.

## Protocol 4: Functional T-cell Assay via DKK1 Silencing

This protocol functionally validates the role of DKK1 in T-cell activity [1].

- **DKK1 Knockdown in Tumor Cells:** Transfect MC-38 cells with siRNA targeting DKK1 (siDKK1) or a non-targeting negative control (siNC) using an appropriate transfection reagent.
- **Co-culture Setup:** After 48 hours, trypsinize and seed siRNA-treated MC-38 cells. Isolate naive CD8+ T cells from mouse spleens using a commercial isolation kit (e.g., Magnetic-activated cell sorting, MACS). Add isolated CD8+ T cells to the tumor cells at a desired effector-to-target ratio (e.g., 1:1 to 10:1).
- **Flow Cytometric Analysis:** After 72-96 hours of co-culture, collect cells and analyze by flow cytometry (as in Protocol 2). Key metrics include:
  - The percentage of CD8+ T cells.
  - The percentage of CD8+ T cells expressing the early activation marker CD69.

The diagram below outlines the core experimental workflow for profiling **Rebastinib**'s effects.



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*Diagram Title: Core Experimental Workflow for Immune Profiling*

## Discussion and Research Applications

The presented data and protocols establish a framework for investigating **Rebastinib** in cancer immunotherapy. The core discovery is its role in modulating the tumor immune microenvironment via the **FGR-AKT-SP1-DKK1 axis**, leading to enhanced CD8<sup>+</sup> T-cell function [1]. This suggests **Rebastinib** could be strategically used to overcome resistance to immune checkpoint blockade (ICB) in "cold" tumors [1].

From a technical perspective, the multi-omics approach is crucial for unbiased target discovery. Furthermore, tools like the **Immunoscore**—which quantifies CD3+ and CD8+ T cells in tumor centers and margins—can be a powerful companion for assessing **Rebastinib**'s efficacy in modulating the immune contexture [2].

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## References

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